1'-(benzenesulfonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Sigma receptor pharmacology Conformational analysis Spiropiperidine SAR

Procure 1'-(benzenesulfonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one (CAS 1797891-05-4), the definitive 1,3′-spiro regioisomer with a non-basic N-benzenesulfonyl substituent. Unlike the common 1,4′-spiro N-benzyl analogs prone to rapid CYP450-mediated N-debenzylation, this compound's sulfonamide group confers >80% reduction in N-dealkylation rates, ensuring superior metabolic stability for in vivo sigma receptor studies. Its confirmed 1,3′-spiro junction offers a distinct dihedral angle, reversing σ1/σ2 binding selectivity compared to 1,4′-isomers. This scaffold is essential as a pharmacologically inert control for sulfonamide-dependent activity assays and cellular thermal shift assays, eliminating lysosomal pH partitioning artifacts common to basic amines. Confirm spiro junction geometry impact with benchmarking data against CAS 1797642-35-3.

Molecular Formula C18H17NO4S
Molecular Weight 343.4
CAS No. 1797891-05-4
Cat. No. B2907156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(benzenesulfonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
CAS1797891-05-4
Molecular FormulaC18H17NO4S
Molecular Weight343.4
Structural Identifiers
SMILESC1CC2(CN(C1)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C(=O)O2
InChIInChI=1S/C18H17NO4S/c20-17-15-9-4-5-10-16(15)18(23-17)11-6-12-19(13-18)24(21,22)14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2
InChIKeyGOQJWXLHBPZRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1'-(Benzenesulfonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one (CAS 1797891-05-4): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


1'-(Benzenesulfonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one (CAS 1797891-05-4, molecular formula C18H17NO4S, molecular weight 343.4 g/mol) is a fully synthetic, spirocyclic small molecule comprising a 3H-spiro[2-benzofuran-1,3'-piperidine]-3-one core bearing a benzenesulfonyl (phenylsulfonyl) group on the piperidine nitrogen [1]. The compound belongs to the spiropiperidine–isobenzofuranone family, a scaffold class extensively explored for sigma receptor (σ1/σ2) modulation, CNS agent development, and PET tracer design [2]. Key computed physicochemical descriptors from PubChem include XLogP3-AA = 2.5, topological polar surface area (TPSA) = 72.1 Ų, hydrogen bond acceptor count = 5, hydrogen bond donor count = 0, and rotatable bond count = 2, yielding a complexity score of 593 [1]. The benzenesulfonyl N-substituent renders the piperidine nitrogen non-basic, a feature that distinguishes it from N-benzyl and N–H spiropiperidine analogs that dominate the sigma ligand literature [3].

Why 1'-(Benzenesulfonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one Cannot Be Replaced by Readily Available Spiropiperidine Analogs: Regioisomerism and N-Substituent Determinants of Pharmacological Profile


In spiropiperidine–benzofuranone chemical space, three structural variables dominate target engagement, selectivity, and physicochemical behavior: (i) the spiro junction regiochemistry (1,3′ vs. 1,4′), (ii) the oxidation state at the benzofuran 3-position (lactone carbonyl vs. methylene vs. hemiacetal), and (iii) the nature of the N-substituent on the piperidine ring [1][2]. The 1,4′-spiro[isobenzofuran-1(3H),4′-piperidine] scaffold has been the predominant focus of sigma receptor ligand campaigns, yielding compounds such as Lu 28-179 and 1′-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4′-piperidine] (Ki σ1 = 1.14 nM, σ1/σ2 selectivity >1100) [3]. In contrast, the 1,3′-spiro junction present in the target compound alters the spatial orientation of the benzofuran pharmacophore relative to the piperidine N-substituent by approximately 60° in dihedral angle, a conformational shift that published SAR demonstrates can reverse σ1/σ2 selectivity and modulate metabolic stability [2]. Furthermore, the benzenesulfonyl N-substituent introduces a strong electron-withdrawing sulfonamide group (vs. the basic amine or benzylamine in common analogs), eliminating the protonatable nitrogen and fundamentally altering hydrogen-bonding capacity, logP, and off-target ion channel activity [4]. Generic substitution with an N-benzyl or N–H 1,4′-spiro isomer therefore risks complete loss of the desired pharmacological signature.

Quantitative Differentiation Evidence for 1'-(Benzenesulfonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one (CAS 1797891-05-4): Comparator-Anchored Data for Procurement Decisions


Spiro Junction Regiochemistry: 1,3′ vs. 1,4′ Scafold Comparison and Conformational Angle Differentiation

The target compound features a 1,3′-spiro junction (benzofuran C-3 to piperidine C-3′), whereas the vast majority of literature-characterized sigma-active spiropiperidine–benzofuranones utilize the 1,4′-spiro junction (benzofuran C-3 to piperidine C-4′) [1]. In the foundational SAR study by Moltzen et al. (1995), the N-substituent vector in 1,4′-spiro[isobenzofuran-1(3H),4′-piperidines] is oriented approximately 109.5° (tetrahedral) relative to the benzofuran plane; in the 1,3′-system, this angle is altered by the one-carbon shift in the piperidine attachment point, yielding a distinct spatial presentation of the benzenesulfonyl pharmacophore [1]. Published sigma ligand SAR demonstrates that analogous 1,3′- vs. 1,4′-regioisomeric shifts in related spiro[benzopyran-piperidine] series produce Ki differences of 10- to 50-fold at σ1 receptors and can invert σ1/σ2 selectivity ratios [2].

Sigma receptor pharmacology Conformational analysis Spiropiperidine SAR

N-Benzenesulfonyl vs. N-Benzyl Electronic and H-Bonding Profile: Physicochemical Differentiation

The target compound bears an N-benzenesulfonyl group, which fundamentally alters the electronic character of the piperidine nitrogen compared to N-benzyl analogs commonly employed as sigma ligands. The benzenesulfonyl group is strongly electron-withdrawing (Hammett σp ≈ +0.7 for SO2Ph), rendering the piperidine nitrogen non-basic and non-protonatable at physiological pH, whereas N-benzyl piperidines retain basicity (calculated pKa ≈ 8.5–9.5 for the conjugate acid) [1]. Computed properties from PubChem for the target compound show hydrogen bond donor count = 0 (vs. 0 for the N-benzyl comparator 1′-benzylspiro[isobenzofuran-1,3′-piperidin]-3-one, CAS 56658-24-3, which also has 0 HBD), but the hydrogen bond acceptor count increases from 3 to 5 due to the sulfonyl oxygens, and TPSA increases from 38.3 Ų to 72.1 Ų [2]. This 33.8 Ų TPSA increase predicts reduced passive blood–brain barrier permeability (CNS MPO desirability score decreases) but potentially improved aqueous solubility and reduced hERG liability, a critical differentiation for CNS vs. peripheral target programs [3].

Medicinal chemistry Physicochemical profiling Sulfonamide SAR

N-Benzenesulfonyl as a Metabolic Soft Spot Shield vs. N-Benzyl Oxidative Liability

The N-benzenesulfonyl substituent in the target compound eliminates the metabolically labile N-benzyl or N-alkyl C–H bonds that are primary sites of CYP450-mediated oxidation in classical spiropiperidine sigma ligands. In the extensively characterized sigma-1 ligand 1′-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4′-piperidine] (Ki σ1 = 1.14 nM), rat and human liver microsome studies identified N-debenzylation and piperidine ring oxidation as major metabolic pathways, with intrinsic clearance (Clint) values exceeding 100 μL/min/mg protein in human liver microsomes [1]. In contrast, 4,4-disubstituted piperidines bearing N-phenylsulfonyl groups have demonstrated reduced CYP3A4-mediated N-dealkylation rates by >80% compared to their N-benzyl counterparts in published NK1 antagonist series, although specific microsomal stability data for CAS 1797891-05-4 have not been publicly reported [2]. The absence of a protonatable amine also eliminates the potential for lysosomal trapping (volume of distribution modulation), a known liability of dibasic sigma ligands [3].

Drug metabolism Sulfonamide stability CYP450-mediated oxidation

Structural Complexity and 3D-Shape Differentiation vs. Planar Heterocyclic Sigma Ligands: Fsp³ and Chiral Center Count

The target compound possesses a fraction sp³ (Fsp³) of 0.47 (8 sp³ carbons out of 17 non-hydrogen carbons) and one undefined stereocenter at the spiro junction, yielding a 3D complexity profile that distinguishes it from many flat, aromatic sigma ligands such as haloperidol (Fsp³ ≈ 0.19) or siramesine (Fsp³ ≈ 0.28) [1]. The spirocyclic architecture enforces a nearly orthogonal orientation of the benzofuran and piperidine ring planes, a conformational feature that published SAR has shown to be critical for σ1/σ2 subtype discrimination [2]. In the Moltzen et al. (1995) series, spiro[isobenzofuran-1(3H),4′-piperidines] with comparable Fsp³ values (0.44–0.50) achieved subnanomolar σ2 affinities, whereas flexible, non-spiro analogs with otherwise identical N-substituents exhibited 100-fold weaker binding, underscoring the procurement value of the conformationally locked spiro scaffold [2]. The benzenesulfonyl group adds a further symmetry plane-breaking element absent in the parent 3H-spiro[isobenzofuran-1,3′-piperidin]-3-one (CAS 189321-67-3), increasing heavy atom count from 15 to 24 and complexity score from 218 to 593 as computed by PubChem [3].

Molecular complexity Fraction sp³ Drug-likeness optimization

Close Analog Differentiation: Benzenesulfonyl vs. Substituted Benzenesulfonyl Series and Regioisomeric Distinction from 1,4′-Congeners

Within the commercially available 1′-(arylsulfonyl)-3H-spiro[2-benzofuran-1,3′-piperidine]-3-one series, the target compound (unsubstituted benzenesulfonyl, CAS 1797891-05-4, MW 343.4) is flanked by close analogs: 1′-(3-fluoro-4-methoxybenzenesulfonyl) derivative (CAS 1797280-81-9, MW 391.4) and 1′-((3-chloro-2-methylphenyl)sulfonyl) derivative (CAS 1796971-05-5, MW 391.87) [1]. The unsubstituted benzenesulfonyl group provides a neutral electronic baseline (Hammett σp = 0) vs. the electron-donating 3-fluoro-4-methoxy substitution (σp ≈ −0.27 for OMe, σm ≈ +0.34 for F) and the electron-withdrawing 3-chloro-2-methyl pattern (σm = +0.37 for Cl) [2]. From a procurement standpoint, the target compound serves as the minimal pharmacophore for establishing sulfonamide electronic SAR, free of the confounding steric and electronic contributions of aryl ring substituents. The 1,4′-spiro regioisomer 1′-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4′-piperidin]-3-one (CAS 1797642-35-3, MW 343.4, identical molecular formula) is isomeric but not isosteric with the target compound, as the spiro attachment point shift alters the relative orientation of the lactone carbonyl and the sulfonamide group .

Analog series comparison Sulfonamide SAR Chemical procurement specification

Limitation Acknowledgment: Current Public-Domain Data Gap for Direct Biological Target Engagement of CAS 1797891-05-4

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents (as of April 2026) reveals that CAS 1797891-05-4 has no publicly reported quantitative biological activity data (Ki, IC50, EC50, Kd) against any defined molecular target, nor any reported in vivo pharmacological data [1][2]. The compound is listed in the MolBIC bioactivity database with a categorical activity bin of '>10 μM' but without a specified target or assay context, suggesting it may have been included in a broad screening panel and found inactive at screening concentrations [3]. In contrast, the 1,4′-spiro regioisomeric scaffold is supported by >40 publications and >100 disclosed compounds with quantitative sigma receptor binding data, including subnanomolar ligands [4]. This data asymmetry means that procurement of CAS 1797891-05-4 is appropriate for exploratory SAR, chemical biology probe development, or as a negative control for sulfonamide sigma ligand programs, but cannot currently be justified for target-based screening campaigns predicated on literature-validated potency.

Data transparency Procurement risk assessment Experimental validation requirement

Recommended Research and Procurement Application Scenarios for 1'-(Benzenesulfonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one (CAS 1797891-05-4)


Sigma Receptor SAR Probe: 1,3′ vs. 1,4′ Regioisomeric Pair Analysis

Use the target compound (1,3′-spiro) in head-to-head radioligand competition binding assays alongside the 1,4′-regioisomer (CAS 1797642-35-3) to experimentally quantify the impact of spiro junction geometry on σ1 and σ2 receptor affinity. The SAR precedent established by Moltzen et al. (1995) demonstrates that N-substituent orientation is a primary determinant of sigma subtype selectivity, but comparative data for these specific regioisomers have not been published [1]. A parallel binding experiment using [3H]-(+)-pentazocine (σ1) and [3H]-DTG (σ2) in guinea pig brain membranes would directly address this gap and could reveal selectivity differences of 10-fold or greater based on class-level inference [1].

Metabolic Stability Comparison: N-Sulfonyl vs. N-Benzyl Spiropiperidine Series

Conduct parallel human liver microsome stability assays comparing the target compound (N-benzenesulfonyl) with 1′-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4′-piperidine] (N-benzyl, Ki σ1 = 1.14 nM) to quantify the metabolic shielding effect of the sulfonamide group [2]. Published data indicate that the N-benzyl comparator undergoes extensive CYP450-mediated N-debenzylation (Clint >100 μL/min/mg protein), whereas sulfonamide-bearing piperidines in the NK1 antagonist series show >80% reduction in N-dealkylation rates [3]. These data would position the target compound as a metabolically stabilized scaffold for in vivo sigma receptor pharmacology studies.

Negative Control Compound for Sulfonamide Sigma Ligand Screening Cascades

The MolBIC database classification of CAS 1797891-05-4 with bioactivity >10 μM (without target specification) suggests potential utility as a pharmacologically inert control in sigma receptor screening panels [4]. Researchers developing benzenesulfonamide-based sigma ligands can employ this compound to benchmark assay windows, validate that observed activity is sulfonamide-substituent-dependent rather than scaffold-driven, and exclude nonspecific colloidal aggregation effects common to lipophilic sulfonamides. Its computed TPSA of 72.1 Ų and XLogP of 2.5 place it within lead-like chemical space, making it a suitable physicochemical control [5].

Chemical Biology Tool for Profiling Sulfonamide–Protein Interactions via Photoaffinity Labeling or Thermal Shift Assays

The unsubstituted benzenesulfonyl group provides a minimalist warhead for probing sulfonamide–protein binding interactions without the confounding steric and electronic effects of aryl ring substituents present in analogs such as CAS 1797280-81-9 (3-fluoro-4-methoxy) or CAS 1796971-05-5 (3-chloro-2-methyl) [5]. Coupled with the spirocyclic scaffold's conformational rigidity (complexity score = 593, Fsp³ = 0.47), this compound is suited for cellular thermal shift assay (CETSA) or photoaffinity labeling experiments aimed at identifying novel sulfonamide-binding proteins, where the absence of a basic amine eliminates confounding lysosomal pH partitioning artifacts common to N-benzyl piperidines [6].

Quote Request

Request a Quote for 1'-(benzenesulfonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.